molecular formula C11H11NO5S B14477926 3-(Methanesulfonyl)-4-(2-nitrophenyl)but-3-en-2-one CAS No. 65482-21-5

3-(Methanesulfonyl)-4-(2-nitrophenyl)but-3-en-2-one

Cat. No.: B14477926
CAS No.: 65482-21-5
M. Wt: 269.28 g/mol
InChI Key: RUBFBUXXSIRKJV-UHFFFAOYSA-N
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Description

3-(Methanesulfonyl)-4-(2-nitrophenyl)but-3-en-2-one is an organic compound that features a methanesulfonyl group and a nitrophenyl group attached to a butenone backbone

Preparation Methods

The synthesis of 3-(Methanesulfonyl)-4-(2-nitrophenyl)but-3-en-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the butenone backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.

    Introduction of the nitrophenyl group: This step often involves nitration reactions using nitric acid or other nitrating agents.

    Attachment of the methanesulfonyl group: This can be done through sulfonation reactions using methanesulfonyl chloride in the presence of a base such as pyridine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-(Methanesulfonyl)-4-(2-nitrophenyl)but-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group, resulting in the formation of 3-(Methanesulfonyl)-4-(2-aminophenyl)but-3-en-2-one.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

3-(Methanesulfonyl)-4-(2-nitrophenyl)but-3-en-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a pharmacological agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-(Methanesulfonyl)-4-(2-nitrophenyl)but-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the methanesulfonyl group can act as a leaving group in substitution reactions. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar compounds to 3-(Methanesulfonyl)-4-(2-nitrophenyl)but-3-en-2-one include:

    3-(Methanesulfonyl)-4-(2-aminophenyl)but-3-en-2-one: This compound has an amino group instead of a nitro group, which can significantly alter its chemical reactivity and biological activity.

    4-(2-Nitrophenyl)but-3-en-2-one: Lacking the methanesulfonyl group, this compound has different chemical properties and reactivity.

    3-(Methanesulfonyl)but-3-en-2-one: Without the nitrophenyl group, this compound has a simpler structure and different applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.

Properties

CAS No.

65482-21-5

Molecular Formula

C11H11NO5S

Molecular Weight

269.28 g/mol

IUPAC Name

3-methylsulfonyl-4-(2-nitrophenyl)but-3-en-2-one

InChI

InChI=1S/C11H11NO5S/c1-8(13)11(18(2,16)17)7-9-5-3-4-6-10(9)12(14)15/h3-7H,1-2H3

InChI Key

RUBFBUXXSIRKJV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])S(=O)(=O)C

Origin of Product

United States

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